molecular formula C21H16BrN3O5S B15028905 2-bromo-6-methoxy-4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

2-bromo-6-methoxy-4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

Cat. No.: B15028905
M. Wt: 502.3 g/mol
InChI Key: IGNHBXWWLAVAKO-YVLHZVERSA-N
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Description

The compound 2-bromo-6-methoxy-4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a substituted phenyl group. Its structure includes:

  • A bromine atom at position 2 of the phenyl ring.
  • A methoxy group at position 4.
  • A (Z)-configured methylene bridge linking the phenyl ring to the thiazolo-triazole system.
  • A 2-methoxyphenyl substituent on the triazole moiety.
  • An acetate ester at position 4 of the phenyl ring.

Properties

Molecular Formula

C21H16BrN3O5S

Molecular Weight

502.3 g/mol

IUPAC Name

[2-bromo-6-methoxy-4-[(Z)-[2-(2-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C21H16BrN3O5S/c1-11(26)30-18-14(22)8-12(9-16(18)29-3)10-17-20(27)25-21(31-17)23-19(24-25)13-6-4-5-7-15(13)28-2/h4-10H,1-3H3/b17-10-

InChI Key

IGNHBXWWLAVAKO-YVLHZVERSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methoxy-4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate typically involves multiple stepsThe final step often involves esterification to introduce the acetate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methoxy-4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-bromo-6-methoxy-4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs of Compound A include derivatives with modifications to the substituents on the phenyl ring, thiazolo-triazole core, or ester group. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Compound A and Analogues
Compound ID Substituents (Positions) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features Reference
Compound A Br (2), OMe (6), 2-MeO-phenyl (triazole) C₂₆H₂₁BrN₃O₅S 574.43* N/A Z-configuration, acetate ester
Compound B () iPrO (4), OMe (2) C₂₅H₂₄N₃O₅S 490.54 N/A Isopropoxy group, similar core
Compound C () Cl (3), Br (2), OMe (6) C₂₀H₁₃BrClN₃O₄S 504.95 N/A Chlorophenyl substitution
Compound D () Ethoxy (6), benzimidazole fusion C₂₀H₁₅BrN₂O₄S 459.31 N/A Benzimidazole-thiazole hybrid
Compound E () Cl (4), acetamide side chain C₂₀H₁₃Cl₂N₃O₃S 449.00 224–226 Anticancer screening candidate

*Note: Molar mass for Compound A calculated based on molecular formula.

Key Observations:

Substituent Impact on Properties: The bromine atom in Compound A likely enhances electrophilic reactivity compared to chloro (Compound C) or alkoxy (Compound B) substituents . The acetate ester in Compound A may improve solubility compared to non-ester analogs (e.g., Compound E) .

Core Modifications :

  • Compound D replaces the triazole-thiazole system with a benzimidazole-thiazole fusion, reducing nitrogen content and altering π-conjugation .

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